molecular formula C11H12F3NO B13680923 1-[4-(Trifluoromethoxy)benzyl]azetidine

1-[4-(Trifluoromethoxy)benzyl]azetidine

Cat. No.: B13680923
M. Wt: 231.21 g/mol
InChI Key: WGDJEKUJSNGESQ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)benzyl]azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a benzyl group that has a trifluoromethoxy substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethoxy)benzyl]azetidine typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with azetidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)benzyl]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

1-[4-(Trifluoromethoxy)benzyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)benzyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring provides structural rigidity, which can influence the compound’s overall biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-[3-Chloro-4-(trifluoromethoxy)benzyl]azetidine
  • 1-[4-(Trifluoromethyl)benzyl]azetidine
  • 1-[4-(Difluoromethoxy)benzyl]azetidine

Comparison: 1-[4-(Trifluoromethoxy)benzyl]azetidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]azetidine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-9(3-5-10)8-15-6-1-7-15/h2-5H,1,6-8H2

InChI Key

WGDJEKUJSNGESQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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